molecular formula C7H15NOS B15229806 (R)-4-(Thietan-3-ylamino)butan-2-ol

(R)-4-(Thietan-3-ylamino)butan-2-ol

Cat. No.: B15229806
M. Wt: 161.27 g/mol
InChI Key: HVIQAJUYABBFKU-ZCFIWIBFSA-N
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Description

®-4-(Thietan-3-ylamino)butan-2-ol is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 1854113-66-8. This compound is of significant interest in various fields of scientific research due to its versatile potential and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Thietan-3-ylamino)butan-2-ol typically involves the reaction of thietan-3-ylamine with butan-2-ol under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of ®-4-(Thietan-3-ylamino)butan-2-ol involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of automated systems and stringent quality control measures are essential to maintain the standards required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: ®-4-(Thietan-3-ylamino)butan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(Thietan-3-ylamino)butan-2-ol include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of ®-4-(Thietan-3-ylamino)butan-2-ol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

®-4-(Thietan-3-ylamino)butan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of ®-4-(Thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ®-4-(Thietan-3-ylamino)butan-2-ol include other thietan-3-yl derivatives and butan-2-ol analogs. These compounds share structural similarities but may differ in their chemical and biological properties .

Uniqueness: What sets ®-4-(Thietan-3-ylamino)butan-2-ol apart from similar compounds is its unique combination of the thietan-3-yl and butan-2-ol moieties. This unique structure imparts specific properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

(2R)-4-(thietan-3-ylamino)butan-2-ol

InChI

InChI=1S/C7H15NOS/c1-6(9)2-3-8-7-4-10-5-7/h6-9H,2-5H2,1H3/t6-/m1/s1

InChI Key

HVIQAJUYABBFKU-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCNC1CSC1)O

Canonical SMILES

CC(CCNC1CSC1)O

Origin of Product

United States

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